molecular formula C10H18N2O4 B13020140 (R)-1,3-Dimethylpiperazine fumarate

(R)-1,3-Dimethylpiperazine fumarate

Cat. No.: B13020140
M. Wt: 230.26 g/mol
InChI Key: HMQDQEJDLUGFKK-UEMBJLSASA-N
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Description

®-1,3-Dimethylpiperazine fumarate is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The ®-1,3-Dimethylpiperazine fumarate is the fumarate salt form of ®-1,3-Dimethylpiperazine, which is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,3-Dimethylpiperazine fumarate typically involves the reaction of ®-1,3-Dimethylpiperazine with fumaric acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the fumarate salt. The reaction can be represented as follows:

(R)1,3Dimethylpiperazine+FumaricAcid(R)1,3DimethylpiperazineFumarate(R)-1,3-Dimethylpiperazine + Fumaric Acid \rightarrow (R)-1,3-Dimethylpiperazine Fumarate (R)−1,3−Dimethylpiperazine+FumaricAcid→(R)−1,3−DimethylpiperazineFumarate

Industrial Production Methods

Industrial production of ®-1,3-Dimethylpiperazine fumarate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for quality control and to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

®-1,3-Dimethylpiperazine fumarate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

®-1,3-Dimethylpiperazine fumarate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1,3-Dimethylpiperazine fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ketotifen fumarate: An antihistamine and mast cell stabilizer used to treat allergic conditions.

    Bisoprolol fumarate: A beta-blocker used for the treatment of high blood pressure.

Uniqueness

®-1,3-Dimethylpiperazine fumarate is unique due to its specific structural features and the presence of the fumarate salt form, which can influence its solubility and bioavailability

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(3R)-1,3-dimethylpiperazine

InChI

InChI=1S/C6H14N2.C4H4O4/c1-6-5-8(2)4-3-7-6;5-3(6)1-2-4(7)8/h6-7H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m1./s1

InChI Key

HMQDQEJDLUGFKK-UEMBJLSASA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1CN(CCN1)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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